1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene
Overview
Description
1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene is an organobromine compound with the molecular formula C7H4BrF3O2S. It is characterized by the presence of a bromine atom and a trifluoromethylsulfonyl group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[(trifluoromethyl)sulfonyl]benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzene derivatives.
Oxidation: The trifluoromethylsulfonyl group can undergo oxidation reactions, resulting in the formation of sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form 4-[(trifluoromethyl)sulfonyl]benzene or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Reduced benzene derivatives.
Scientific Research Applications
1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene has diverse applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs and therapeutic agents due to its ability to introduce trifluoromethylsulfonyl groups, which can enhance the biological activity and metabolic stability of drug candidates.
Material Science: It is employed in the design and fabrication of advanced materials, such as polymers and liquid crystals, with unique electronic and optical properties.
Chemical Biology: The compound is utilized in the study of biological systems and the development of chemical probes for investigating cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethylsulfonyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular processes and physiological responses.
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethyl)benzene: This compound lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Bromo-1-(trifluoromethylsulfonyl)benzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethylsulfonyl group, resulting in different chemical properties and reactivity.
Uniqueness: 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene is unique due to the presence of both a bromine atom and a trifluoromethylsulfonyl group on the benzene ring. This combination imparts distinct chemical reactivity and versatility, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
1-bromo-4-(trifluoromethylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2S/c8-5-1-3-6(4-2-5)14(12,13)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNFLBCPGQCBQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306139 | |
Record name | 1-bromo-4-[(trifluoromethyl)sulfonyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312-20-9 | |
Record name | 312-20-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-4-[(trifluoromethyl)sulfonyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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